6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-methanoanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-methanoanthracene is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, and a tetrahydro-1,4-methanoanthracene core, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-methanoanthracene typically involves multiple steps, starting from readily available precursors. One common method involves the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired compound through cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-methanoanthracene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-methanoanthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-methanoanthracene involves its interaction with specific molecular targets and pathways. The methoxy groups and the tetrahydro-1,4-methanoanthracene core play crucial roles in its binding affinity and reactivity. These interactions can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Uniqueness
6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-methanoanthracene is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
916068-71-8 |
---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
6,7-dimethoxytetracyclo[10.2.1.02,11.04,9]pentadeca-2(11),3,5,7,9-pentaene |
InChI |
InChI=1S/C17H18O2/c1-18-16-8-12-6-14-10-3-4-11(5-10)15(14)7-13(12)9-17(16)19-2/h6-11H,3-5H2,1-2H3 |
InChI Key |
YOEWZOVZZLATID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC3=C(C=C2C=C1OC)C4CCC3C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.